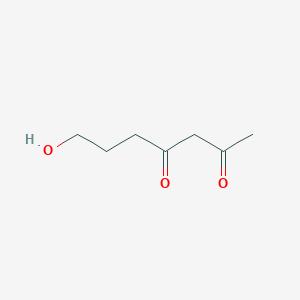
7-Hydroxy-2,4-heptanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-2,4-heptanedione is an organic compound with the molecular formula C7H12O3 It is a diketone with a hydroxyl group attached to the seventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Hydroxy-2,4-heptanedione can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-heptanedione with a hydroxylating agent under controlled conditions. For example, the hydroxylation of 2,4-heptanedione using hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-2,4-heptanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,4-heptanedione.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Heptanedione
Reduction: 7-Hydroxyheptanol
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
7-Hydroxy-2,4-heptanedione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving diketones.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-2,4-heptanedione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can undergo enzymatic reactions that lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Heptanedione: Lacks the hydroxyl group at the seventh carbon.
6-Methyl-2,4-heptanedione: Contains a methyl group at the sixth carbon.
2-Hydroxy-9-fluorenone: Contains a hydroxyl group but has a different core structure.
Propiedades
Número CAS |
57245-94-0 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
7-hydroxyheptane-2,4-dione |
InChI |
InChI=1S/C7H12O3/c1-6(9)5-7(10)3-2-4-8/h8H,2-5H2,1H3 |
Clave InChI |
PVOGAQUJPPPZRF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
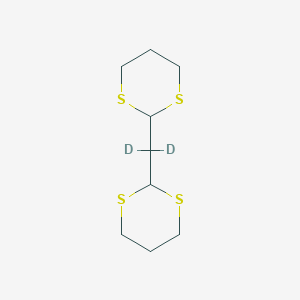
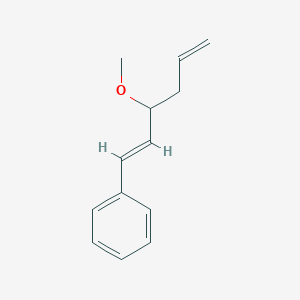
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
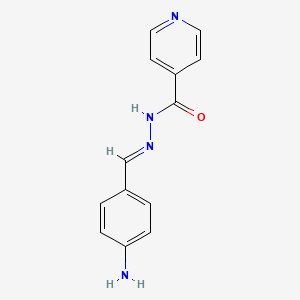
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)
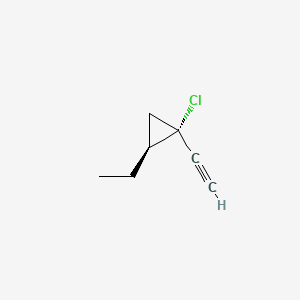

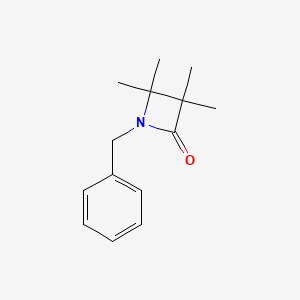
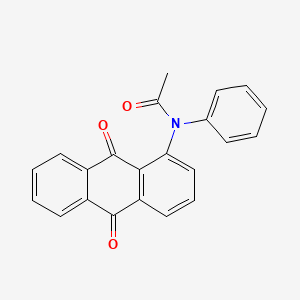
![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
